1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Overview
Description
1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine and 2-methyl-1H-indole-3-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Formation of Intermediate: The 4-methoxybenzylamine reacts with 2-methyl-1H-indole-3-sulfonyl chloride to form an intermediate sulfonamide.
Urea Formation: The intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl and indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)carbamate
- 1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)thiourea
Uniqueness
1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to its specific structural features, such as the presence of both methoxybenzyl and indole moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-19(17-5-3-4-6-18(17)23-14)28(25,26)12-11-21-20(24)22-13-15-7-9-16(27-2)10-8-15/h3-10,23H,11-13H2,1-2H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRVWSNJWDRHFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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